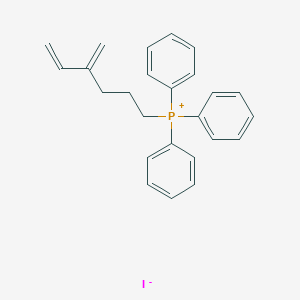

(4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide

Description

(4-Methylene-5-hexenyl)triphenyl-phosphonium iodide (CAS: 17842-92-1, Molecular Formula: C25H26IP) is a quaternary phosphonium salt characterized by a conjugated diene substituent (4-methylene-5-hexenyl) attached to a triphenylphosphonium core . Its structure combines the electron-deficient phosphorus center with an unsaturated hydrocarbon chain, making it a versatile reagent in organic synthesis, particularly in Wittig olefination reactions to form alkenes. The conjugated diene system may enhance ylide stability, enabling controlled alkene formation under mild conditions .

Properties

IUPAC Name |

4-methylidenehex-5-enyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26P.HI/c1-3-22(2)14-13-21-26(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25;/h3-12,15-20H,1-2,13-14,21H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIPHNDDBQKNHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615264 | |

| Record name | (4-Methylidenehex-5-en-1-yl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17842-92-1 | |

| Record name | (4-Methylidenehex-5-en-1-yl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution

The foundational preparation of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide involves a nucleophilic substitution reaction between triphenylphosphine (PPh₃) and iodo-4-methyl-3,5-hexadiene. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack : Triphenylphosphine’s lone pair on phosphorus attacks the electrophilic carbon in iodo-4-methyl-3,5-hexadiene, displacing the iodide ion.

-

Salt Formation : The resulting phosphonium cation combines with the iodide counterion to form the stable quaternary salt .

Key Reagents and Conditions :

-

Solvent : Benzene or dichloromethane, chosen for their ability to dissolve both reactants while minimizing side reactions .

-

Atmosphere : Inert gas (N₂ or Ar) to prevent oxidation of triphenylphosphine.

-

Temperature : Reflux conditions (80–110°C) to drive the reaction to completion .

Reaction Optimization and Parameters

Optimizing yield and purity requires careful adjustment of variables:

Side Reactions :

-

Elimination : Formation of alkenes via dehydrohalogenation, mitigated by using non-polar solvents.

-

Oxidation : PPh₃ oxidation to phosphine oxide, prevented by inert atmosphere .

Purification Techniques

Crude product purification involves:

-

Solvent Removal : Rotary evaporation under reduced pressure to isolate the phosphonium salt.

-

Recrystallization : Dissolving the residue in minimal hot ether, followed by slow cooling to induce crystallization .

-

Drying : Vacuum desiccation to remove residual solvents.

Yield : Typically 70–85%, dependent on recrystallization efficiency .

Analytical Validation of Product Purity

Post-synthesis characterization employs:

Comparative Analysis with Alternative Methods

While the nucleophilic substitution method dominates, alternative approaches include:

-

Microwave-Assisted Synthesis : Reduces reaction time to 2–3 hours but risks thermal degradation .

-

Ionic Liquid Solvents : Enhance reaction rates but complicate purification .

Trade-offs : Conventional reflux balances yield and practicality for laboratory-scale production .

Industrial-Scale Production Considerations

Scaling up necessitates:

-

Solvent Substitution : Replacing benzene with less toxic toluene.

-

Continuous Flow Systems : Improve heat management and throughput.

-

Waste Management : Recycling iodide byproducts for cost efficiency .

Challenges and Troubleshooting

Common issues and mitigations:

-

Low Yield : Often due to moisture; ensure anhydrous conditions and fresh molecular sieves .

-

Impurity Formation : Column chromatography (silica gel, ethyl acetate/hexane) resolves phosphine oxide contaminants .

Recent Methodological Advances

Recent studies highlight:

Chemical Reactions Analysis

(4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Addition Reactions: It can also participate in addition reactions, particularly with compounds containing double or triple bonds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

- The compound is primarily recognized for its role as an intermediate in synthesizing beta-Myrcene, a crucial monoterpene used in the fragrance and flavor industry. The synthesis typically involves the reaction of triphenylphosphine with alkyl halides under controlled conditions to yield this phosphonium salt .

Reactivity and Mechanism

- (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide undergoes various chemical reactions:

- Substitution Reactions: It can participate in nucleophilic substitutions where the iodide ion is replaced by other nucleophiles.

- Addition Reactions: The compound can add across double or triple bonds, making it useful in constructing more complex organic molecules.

- Oxidation and Reduction: It can also engage in oxidation and reduction reactions, further expanding its utility in synthetic pathways.

Biological Applications

Research on Phosphonium Salts

- Studies involving phosphonium salts have indicated potential biological activities, including antimicrobial properties. The interactions of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide with various biological targets are being explored to understand its therapeutic potential .

Mechanism of Action

- The compound's mechanism of action is linked to its phosphonium group, which can form stable complexes with biomolecules, potentially influencing biochemical pathways. This characteristic makes it a subject of interest for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals

Mechanism of Action

The mechanism of action of (4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide involves its interaction with molecular targets through its phosphonium group. This interaction can affect various biochemical pathways, depending on the specific application and context. The compound’s effects are mediated by its ability to participate in chemical reactions and form stable complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Salts

The reactivity, applications, and physical properties of phosphonium salts are heavily influenced by their substituents. Below is a detailed comparison:

2.1. Structural and Functional Group Variations

2.2. Reactivity and Stability

- Electron Effects : Electron-withdrawing groups (e.g., CF3 in methyldiphenyltrifluoromethylphosphonium iodide) increase the electrophilicity of the phosphorus center, accelerating nucleophilic substitutions. In contrast, the 4-methylene-5-hexenyl group in the target compound provides electron delocalization via conjugation, stabilizing the ylide intermediate in Wittig reactions .

- Steric Effects : Bulky substituents like phenacyl (C26H22IOP, CAS: 6230-82-6) hinder ylide formation, reducing reaction efficiency. The 4-methylene-5-hexenyl group balances steric bulk and electronic stabilization, making it suitable for synthesizing sterically demanding alkenes .

Biological Activity

(4-Methylene-5-hexenyl)triphenyl-phosphonium iodide is a phosphonium salt that has garnered interest in biological research due to its potential applications in cancer therapy and antimicrobial activity. This compound is part of a broader class of triphenylphosphonium (TPP) derivatives known for their ability to target mitochondria, which are crucial in energy production and apoptosis regulation.

The biological activity of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide primarily involves its interaction with mitochondrial membranes. Phosphonium salts, including this compound, can cross biological membranes due to their lipophilic nature and positive charge. Once inside the cell, they accumulate in the mitochondria, leading to various effects such as:

- Mitochondrial Uncoupling : This compound may act as a mitochondrial uncoupler, disrupting the proton gradient across the mitochondrial membrane, which can lead to increased oxygen consumption and ATP depletion .

- Reactive Oxygen Species (ROS) Generation : By affecting mitochondrial function, these compounds can lead to elevated levels of ROS, which play a dual role in cellular signaling and apoptosis induction .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide. It has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving mitochondrial targeting and ROS generation. For instance:

- Cytotoxicity Testing : In vitro studies using the CCK-8 assay demonstrated that this compound exhibits moderate to significant cytotoxicity against cancer cell lines such as HeLa, PC-3, and HCT-15. The compound's effectiveness is attributed to its ability to disrupt mitochondrial function and induce apoptosis .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Mitochondrial uncoupling, ROS generation |

| PC-3 | 15.0 | Mitochondrial dysfunction |

| HCT-15 | 10.0 | Apoptosis induction via ROS |

Antimicrobial Activity

In addition to its anticancer properties, (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide has demonstrated antimicrobial activity against multidrug-resistant bacterial strains. The mechanism involves disrupting bacterial membrane integrity and function.

Key Findings:

- Bactericidal Effects : The compound has shown significant bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) indicating potent effects even at low concentrations .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 | Membrane disruption |

| Enterococcus faecalis | 16 | Proton motive force collapse |

| Escherichia coli | 32 | Cell wall synthesis inhibition |

Case Studies

- Case Study on Cancer Cells : A study involving the application of (4-Methylene-5-hexenyl)triphenyl-phosphonium iodide on HeLa cells revealed a significant decrease in mitochondrial membrane potential and an increase in intracellular ROS levels, leading to enhanced apoptosis rates compared to controls .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it effectively reduced bacterial viability by over 99% within 24 hours at concentrations below 20 µg/mL, showcasing its potential as a therapeutic agent against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for (4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and a halogenated precursor. For example, refluxing 4-methylene-5-hexenyl iodide with triphenylphosphine in a benzene solvent for 8 hours under inert conditions yields the phosphonium salt. Solvent removal under reduced pressure, followed by crystallization from ether, achieves purification . Key variables affecting yield include reaction time (optimized at 8–12 hours), stoichiometric excess of triphenylphosphine (1.2–1.5 equivalents), and solvent polarity (non-polar solvents like benzene reduce side reactions).

Q. How is the purity of (4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide validated in synthetic workflows?

- Methodological Answer : Purity is assessed using a combination of:

- Elemental Analysis : Confirming C, H, and P content within ±0.3% of theoretical values.

- Spectroscopy : <sup>1</sup>H NMR (δ 5.2–5.8 ppm for vinyl protons) and <sup>31</sup>P NMR (δ 18–22 ppm for phosphonium resonance) .

- Melting Point Consistency : Literature reports a range of 123–133.5°C for analogous phosphonium salts, requiring calibration against known standards .

Q. What are the recommended storage conditions to prevent degradation of this phosphonium salt?

- Methodological Answer : Store under anhydrous conditions at 2–8°C in amber glass vials to prevent hydrolysis and photodegradation. Desiccants like silica gel should be used in storage containers. Periodic <sup>31</sup>P NMR analysis is recommended to monitor stability, as moisture leads to phosphine oxide byproducts (detectable at δ 25–30 ppm) .

Advanced Research Questions

Q. How does (4-Methylene-5-hexenyl)triphenyl-phosphonium Iodide participate in Wittig olefination, and what factors influence stereoselectivity?

- Methodological Answer : The compound acts as a ylide precursor upon deprotonation with strong bases (e.g., NaHMDS). The conjugated diene structure in the 4-methylene-5-hexenyl group facilitates β-hydride elimination, favoring trans-alkene formation. Stereoselectivity is influenced by:

- Base Strength : Stronger bases (e.g., LDA) increase ylide reactivity but may promote side reactions.

- Solvent Polarity : Low-polarity solvents (e.g., THF) stabilize the ylide intermediate, improving selectivity .

- Substrate Electronics : Electron-deficient aldehydes accelerate kinetic control, favoring E-alkenes.

Q. How can researchers resolve contradictions in reported melting points for analogous phosphonium salts?

- Polymorphism : Recrystallization from different solvents (ether vs. acetone) may yield distinct crystal forms.

- Hydration State : Hygroscopic salts can absorb moisture, lowering observed melting points.

- Experimental Protocol : Use standardized DSC methods (heating rate 10°C/min under N2) for reproducibility.

Q. What strategies mitigate decomposition during the synthesis of unsaturated aldehydes using this reagent?

- Methodological Answer : Decomposition pathways (e.g., oxidation or hydrolysis) are minimized by:

- Strict Anhydrous Conditions : Use molecular sieves in reaction mixtures.

- Low-Temperature Deprotonation : Maintain ylide formation at –78°C to suppress β-hydride elimination.

- In Situ Trapping : Immediate reaction of the ylide with aldehydes prevents accumulation of reactive intermediates .

Q. How is this phosphonium salt applied in multistep syntheses of bioactive molecules?

- Methodological Answer : The compound is a key intermediate in synthesizing polyene structures. For example:

- Step 1 : Wittig reaction with (Z)-hex-3-enal yields conjugated dienes for terpene synthesis.

- Step 2 : Acid-catalyzed deprotection (e.g., 80% formic acid) removes acetal protecting groups without cleaving the newly formed alkene .

- Applications : Used in synthesizing α-sinensal (a flavor compound) and retinoid analogs .

Key Considerations for Researchers

- Contradictory Data : Always cross-validate melting points and spectroscopic data with independent synthetic batches.

- Advanced Applications : Explore modular modifications (e.g., substituting the iodide counterion) to tune reactivity in organocatalytic systems .

- Safety : Phosphonium salts may release toxic PH3 under extreme conditions; conduct reactions in well-ventilated hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.